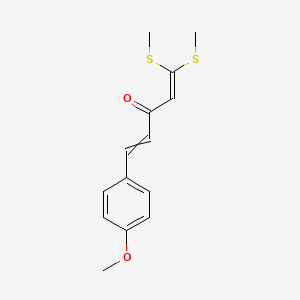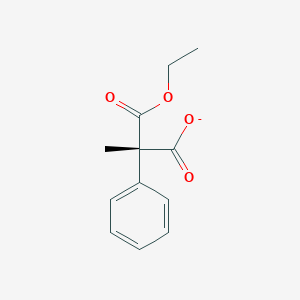
(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate is an organic compound with a complex structure that includes an ethoxy group, a methyl group, a keto group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: The reaction is usually carried out at elevated temperatures to drive the esterification process.
Solvent: Common solvents include ethanol or other alcohols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by interacting with the active site.
Receptor Modulation: Modulating receptor activity by binding to receptor sites.
Pathway Involvement: Affecting biochemical pathways by altering the activity of key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate: The enantiomer of the compound with similar structural features but different stereochemistry.
3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoic acid: The corresponding acid form of the compound.
3-Methoxy-2-methyl-3-oxo-2-phenylpropanoate: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
(2S)-3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate is unique due to its specific stereochemistry and the presence of both an ethoxy group and a keto group, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88254-01-7 |
|---|---|
Molecular Formula |
C12H13O4- |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
(2S)-3-ethoxy-2-methyl-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C12H14O4/c1-3-16-11(15)12(2,10(13)14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,13,14)/p-1/t12-/m0/s1 |
InChI Key |
RDKPEKUJILTPNU-LBPRGKRZSA-M |
Isomeric SMILES |
CCOC(=O)[C@@](C)(C1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)
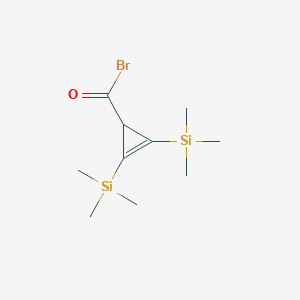
methyl}phosphonic acid](/img/structure/B14392427.png)
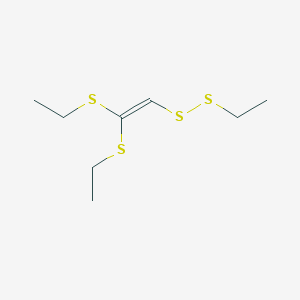
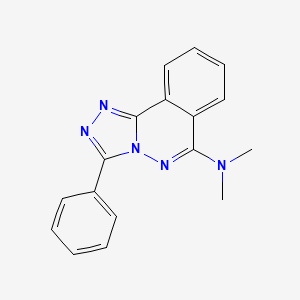

![N-[(4-Nitrophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14392456.png)
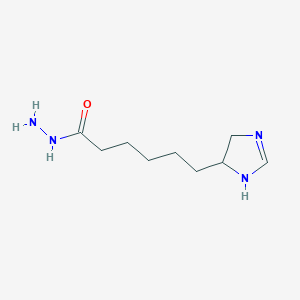

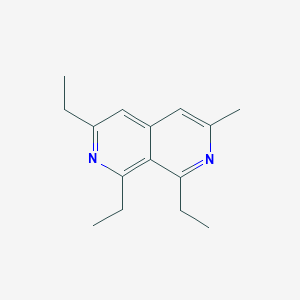
![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)
![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)
